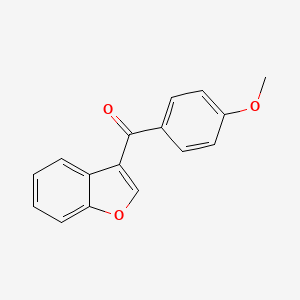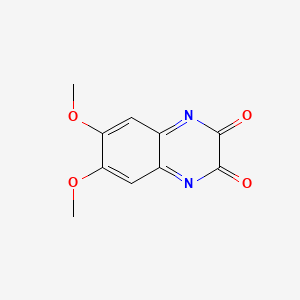
6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione is an organic compound with the molecular formula C10H10N2O4. It belongs to the quinoxalinedione family, which is characterized by a bicyclic structure containing a quinoxaline core. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione typically involves the condensation of dimethyloxalate with o-phenylenediamine. The reaction proceeds as follows:
C2O2(OMe)2+C6H4(NH2)2→C6H4(NH)2(CO)2+2MeOH
This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the quinoxalinedione to its corresponding dihydroquinoxaline form.
Substitution: The methoxy groups at positions 6 and 7 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione involves its interaction with specific molecular targets. It acts as an antagonist of the AMPA, kainate, and NMDA receptors, which are part of the ionotropic glutamate receptor family . By binding to these receptors, the compound inhibits their activity, which can modulate neurotransmission and has potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
6,7-Dimethoxyquinoxaline-2,3(1H,4H)-dione can be compared with other similar compounds, such as:
6,7-Dimethoxy-2,4-quinazolinedione: This compound has a similar structure but differs in the position of the carbonyl groups.
2,3-Quinoxalinedione-6-sulfonyl chloride: This derivative has a sulfonyl chloride group, which imparts different chemical properties and reactivity.
Caroverine: A related compound with a quinoxaline-2-one structure, used for its pharmacological properties.
The uniqueness of this compound lies in its specific interactions with ionotropic glutamate receptors, making it a valuable compound for research in neuropharmacology and related fields.
Properties
Molecular Formula |
C10H8N2O4 |
|---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
6,7-dimethoxyquinoxaline-2,3-dione |
InChI |
InChI=1S/C10H8N2O4/c1-15-7-3-5-6(4-8(7)16-2)12-10(14)9(13)11-5/h3-4H,1-2H3 |
InChI Key |
LQJWFTOPNMNQAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=O)C(=O)N=C2C=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


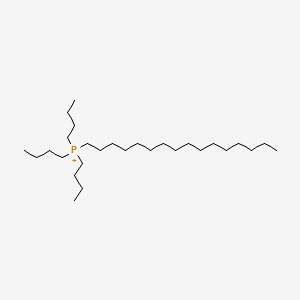
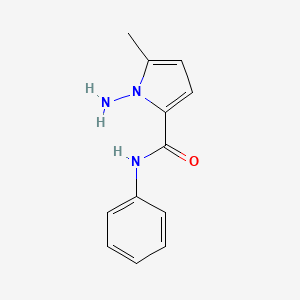
![Oxirane, [(10-undecenyloxy)methyl]-](/img/structure/B8529317.png)

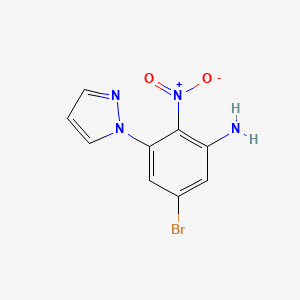
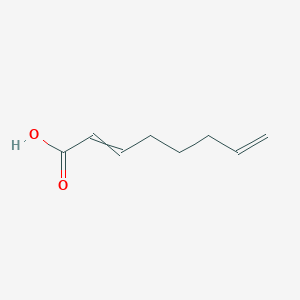
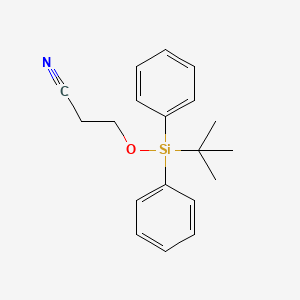
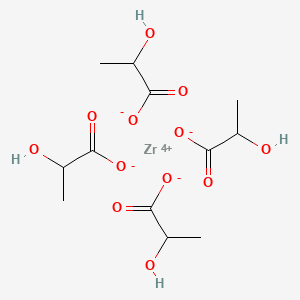
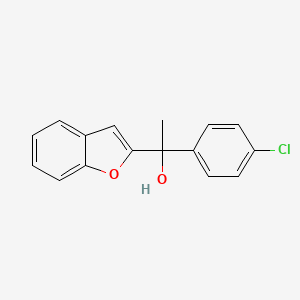
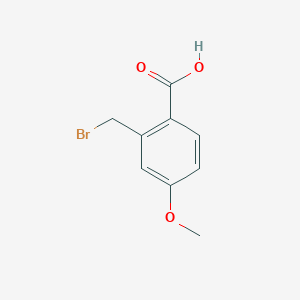
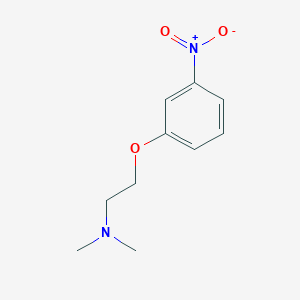
![4,6-Dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B8529401.png)
![[1,1'-Biphenyl]-4-sulfonamide, N-(4-hydroxybutyl)-4'-(trifluoromethyl)-](/img/structure/B8529402.png)
